
3-Dimethylaminomethyl-4-ethoxy-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dimethylaminomethyl-4-ethoxy-benzaldehyde (3-DMEBE) is an organic compound that has been widely studied in the scientific community due to its unique properties. It has been used in a variety of fields, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Green Chemistry and Organic Synthesis
- Ionic Liquids in Organic Synthesis : An experiment for undergraduate organic chemistry involving the use of an ionic liquid as a solvent and catalyst for organic reactions, including Knoevenagel condensation, has been explored. This approach demonstrates the application of 3-Dimethylaminomethyl-4-ethoxy-benzaldehyde in green chemistry and sustainable practices in chemical synthesis (Verdía, Santamarta, & Tojo, 2017).
Materials Science and Chemical Engineering
- Synthesis of Novel Compounds : The synthesis of novel vanillin-chalcones and their derivatives, which demonstrates the versatility of 3-Dimethylaminomethyl-4-ethoxy-benzaldehyde in creating new chemical compounds with potential applications in materials science and engineering, has been explored (Illicachi et al., 2017).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : A study on 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone, which acts as a corrosion inhibitor for mild steel in an acidic environment, has shown the practical applications of 3-Dimethylaminomethyl-4-ethoxy-benzaldehyde in industrial settings (Singh, Kumar, Udayabhanu, & John, 2016).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Amorfrutins : The compound has been used as a starting material in the synthesis of amorfrutins A and B, which are evaluated for their cytotoxicity. This indicates its potential application in the development of pharmaceutical compounds (Brandes et al., 2020).
Molecular Chemistry
- Crystal Structures and Magnetic Properties : The compound plays a role in the formation of heterometallic cluster-based 1D chains and tetranuclear clusters, as well as in their magnetic properties. This highlights its application in the field of molecular chemistry and materials research (Zhang et al., 2014).
Propriétés
IUPAC Name |
3-[(dimethylamino)methyl]-4-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12-6-5-10(9-14)7-11(12)8-13(2)3/h5-7,9H,4,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDOOOGDGTZSAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylaminomethyl-4-ethoxy-benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![5-[(dipropylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2370257.png)
![3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2370258.png)
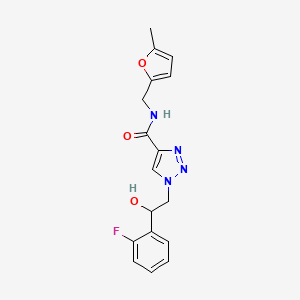

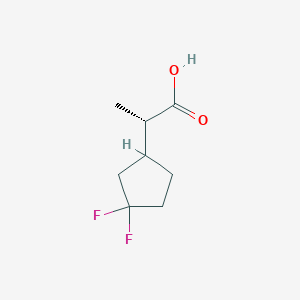
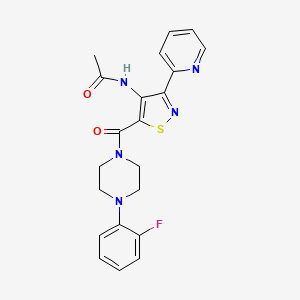
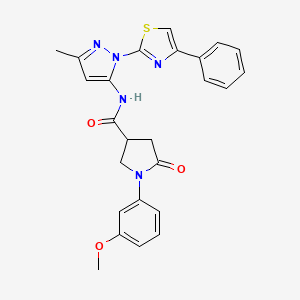
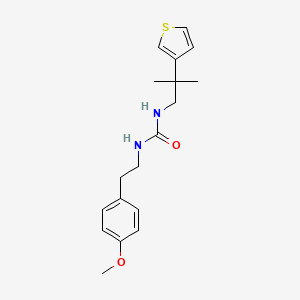

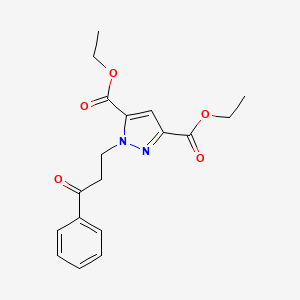
![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2370273.png)
![Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2370274.png)